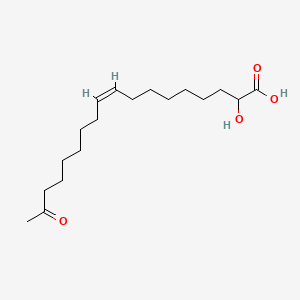

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid

Beschreibung

Contextualization within Oxo- and Hydroxy-Functionalized Fatty Acids Research

Oxygenated fatty acids, often referred to as hydroxy-fatty acids, are derivatives of saturated or unsaturated fatty acids that contain one or more hydroxyl groups along their carbon chain. avantiresearch.com The presence of these functional groups, along with others like oxo (keto) groups, significantly alters the chemical properties and biological roles of the parent fatty acid.

Research has shown that oxo-octadecadienoic acids (OxoODEs) can act as agonists for peroxisome proliferator-activated receptors (PPARs). nih.gov These receptors are crucial in the regulation of lipid and carbohydrate metabolism. The production of OxoODEs can occur through enzymatic processes involving lipoxygenases. nih.gov Similarly, hydroxy fatty acids are also subjects of investigation. For instance, studies have explored the formation of epoxy and hydroxy fatty acids from oleic and linoleic acids in oats, noting their increase during storage and their potential contribution to off-flavors. nih.gov

The position of the hydroxyl group is also of key importance. For example, α-hydroxy fatty acids, which are hydroxylated at the C-2 position, can form hydrogen bonds with membrane proteins, suggesting a role in membrane structure and function. avantiresearch.com

Significance in Specialized Lipid Biochemistry and Metabolism Research

Lipid biochemistry is a fundamental field that explores the structure, function, and metabolism of lipids, which are vital for energy storage, cell membrane formation, and signaling. studysmarter.co.uklabxchange.org Lipids are a diverse group of hydrophobic molecules that include fats, oils, waxes, phospholipids, and steroids. labxchange.org

The metabolism of lipids involves complex pathways for both their synthesis (lipogenesis) and breakdown (lipolysis and fatty acid oxidation). studysmarter.co.ukwikipedia.org The introduction of oxygen-containing functional groups, such as in (cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid, creates specialized lipid molecules that can act as signaling molecules or intermediates in metabolic pathways. mhmedical.com For instance, oxygenated lipid molecules generated from the metabolism of unsaturated fatty acids can stimulate specific receptors. acs.org

The study of such modified fatty acids is crucial for understanding the intricate regulation of metabolic processes. mhmedical.com For example, the anti-inflammatory effects of 8-oxo-9-octadecenoic acid have been investigated, demonstrating its ability to suppress the production of inflammatory mediators in macrophage cells. nih.gov This highlights how specific structural modifications can lead to potent biological activities.

Historical Perspective of Related Oxygenated Fatty Acid Research

The study of fatty acids has a rich history. At the end of the eighteenth century, Antoine Lavoisier was the first to determine the elemental composition of fats and oils. nih.gov A pivotal figure in the early nineteenth century was Michel-Eugène Chevreul, who was the first to isolate a fatty acid from animal fat. nih.gov His work laid the foundation for understanding the chemical nature of these molecules.

The concept of essential fatty acids was a landmark discovery in 1929 by George and Mildred Burr, who found that rats on a fat-free diet developed a deficiency disease that could be prevented by linoleic acid. nih.gov This discovery shifted the paradigm from viewing fats solely as an energy source to recognizing their essential nutritional roles. nih.gov

The investigation of oxygenated fatty acids has evolved from this foundational knowledge. The discovery of prostaglandins, which are oxygenated derivatives of fatty acids with powerful physiological effects, was a major milestone. Research in this area continues to uncover the diverse roles of oxygenated fatty acids in health and disease.

Chemical and Physical Properties

Below is a table summarizing some of the known or predicted properties of related compounds.

| Property | Value |

| Molecular Formula | C18H32O4 |

| Molecular Weight | 312.45 g/mol |

| Parent Compound | Oleic Acid (cis-9-Octadecenoic acid) |

| Functional Groups | Carboxylic acid, Hydroxyl group, Ketone group, Alkene (cis) |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-2-hydroxy-17-oxooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-16(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(20)18(21)22/h2-3,17,20H,4-15H2,1H3,(H,21,22)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSHLUUKQNYIFM-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCC=CCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCCCCC/C=C\CCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675951 | |

| Record name | (9Z)-2-Hydroxy-17-oxooctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-44-2 | |

| Record name | (9Z)-2-Hydroxy-17-oxooctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Cis 9 2 Hydroxy 17 Oxo Octadecenoic Acid

Identification of Natural Sources and Biological Matrices

This functionalized fatty acid is understood to be a product of microbial activity, originating from the biotransformation of more common fatty acid precursors within specific biological environments.

The generation of complex hydroxy and oxo fatty acids is a known feature of bacterial metabolism, serving various roles from detoxification to the production of signaling molecules. nih.gov Microorganisms possess a diverse enzymatic toolkit capable of introducing oxygen-containing functional groups at various positions along a fatty acid chain. nih.gov

The primary precursor for the biosynthesis of C18 functionalized fatty acids is oleic acid ((cis-9)-octadecenoic acid), one of the most abundant fatty acids in nature. atamanchemicals.com Microbial systems have been identified that directly convert oleic acid into complex derivatives. A key example is the bioconversion of oleic acid by Bacillus strain NRRL BD-447, which was found to produce 7-hydroxy-17-oxo-9-cis-octadecenoic acid. dss.go.th This discovery is highly significant as it confirms the existence of microbial pathways that can introduce both a hydroxyl group and a 17-oxo group onto an 18-carbon chain while leaving the cis-9 double bond intact. dss.go.th This provides a strong precedent for the formation of the 2-hydroxy positional isomer.

Other microbial transformations of oleic acid are well-documented. For instance, various bacteria can hydrate oleic acid to 10-hydroxystearic acid or oxidize it to 10-ketostearic acid. nih.govnih.gov The bacterium Pseudomonas aeruginosa PR3 can convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), demonstrating the capacity for multiple hydroxylations. mdpi.com

The human gut microbiota plays a crucial role in the metabolism of dietary lipids, including unsaturated fatty acids. nih.govresearchgate.net Gut bacteria, such as species of Lactobacillus, are known to produce a variety of functional fatty acids through biohydrogenation and hydration pathways. nih.gov For example, Lactobacillus plantarum metabolizes linoleic acid to produce intermediates like 10-hydroxy-cis-12-octadecenoic acid and 10-oxooctadecanoic acid. nih.gov This capacity to hydroxylate and oxidize fatty acids suggests that the gut microbiome is a potential environment for the synthesis of (cis-9)-2-Hydroxy-17-oxo-octadecenoic acid from dietary oleic acid. The diverse metabolic potential within the gut microbial community makes it a plausible source of the specific enzymes required for alpha-hydroxylation and omega-1 oxidation.

While the specific isolation of this compound is not widely reported, the occurrence of closely related molecules in specific microbial cultures is documented. The ability to perform the necessary chemical transformations is distributed across various bacterial genera.

Interactive Data Table: Microbial Bioconversion of Oleic Acid

| Microbial Strain | Precursor | Key Products | Reference |

| Bacillus sp. NRRL BD-447 | Oleic Acid | 7-hydroxy-17-oxo-9-cis-octadecenoic acid | dss.go.th |

| Pseudomonas aeruginosa PR3 | Oleic Acid | 7,10-dihydroxy-8(E)-octadecenoic acid | mdpi.com |

| Micrococcus luteus PCM525 | Oleic Acid | 10-hydroxystearic acid, 10-ketostearic acid | nih.gov |

| Selenomonas ruminantium | Oleic Acid | 10-hydroxystearic acid | nih.gov |

| Lactobacillus species | Oleic Acid | 10-hydroxystearic acid | mdpi.com |

Microbial Origin and Metabolism

Enzymatic Mechanisms in Biosynthesis

The biosynthesis of this compound from an oleic acid precursor requires a combination of specific enzyme classes, each responsible for a distinct modification of the fatty acid chain.

Fatty acid hydratases (FAHs) are enzymes that catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid, yielding a hydroxy fatty acid. nih.gov This class of enzymes is common in probiotic bacteria like Lactobacillus species. mdpi.com The hydration of oleic acid by these enzymes almost exclusively produces (R)-10-hydroxystearic acid, demonstrating high regioselectivity for the C-10 position adjacent to the cis-9 double bond. mdpi.comresearchgate.net

Some strains, such as Lactobacillus acidophilus, possess multiple hydratases with different specificities. mdpi.comnih.gov For example, when acting on linoleic acid (with double bonds at C-9 and C-12), some enzymes produce 10-hydroxy products while others yield 13-hydroxy products. mdpi.comnih.gov The regioselectivity is determined by specific amino acid residues within the enzyme's active site that control the orientation of the fatty acid substrate. nih.govchemrxiv.org While crucial for producing many hydroxy fatty acids, FAHs are not responsible for the 2-hydroxy or 17-oxo groups of the target compound.

The formation of this compound necessitates two other critical enzymatic reactions:

Alpha-Hydroxylation (α-oxidation): The introduction of a hydroxyl group at the C-2 (alpha) position is catalyzed by fatty acid 2-hydroxylases (FA2H), also known as fatty acid alpha-hydroxylases. wikipedia.orgnih.gov These enzymes are found in various organisms, including certain bacteria, and are responsible for producing 2-hydroxy fatty acids, which are key components of certain sphingolipids. nih.govmdpi.com The reaction is a form of α-oxidation, a pathway distinct from the more common β-oxidation. agriculturejournals.cz

Omega-1 Oxidation (ω-1 oxidation): The formation of the ketone at C-17 (the ω-1 position in an 18-carbon acid) is characteristic of omega-oxidation pathways. wikipedia.org This process typically occurs in the endoplasmic reticulum and is initiated by cytochrome P450 monooxygenases, which hydroxylate the fatty acid at or near the terminal methyl (omega) end. wikipedia.orgallen.in This initial hydroxylation at the ω-1 (C-17) position would yield 2,17-dihydroxy-(cis-9)-octadecenoic acid. A subsequent oxidation of the C-17 hydroxyl group by an alcohol dehydrogenase would produce the final 17-oxo group. wikipedia.org The isolation of the 17-oxo compound from Bacillus cultures confirms this capability in bacteria. dss.go.th

Interactive Data Table: Key Enzymes in Functionalized Fatty Acid Biosynthesis

| Enzyme Class | Action | Position on C18 Chain | Relevance to Target Compound |

| Fatty Acid Hydratase (FAH) | Adds H₂O across C=C bond | C-10 (from oleic acid) | Explains general hydroxylation but not at C-2 or C-17. mdpi.com |

| Fatty Acid α-Hydroxylase | Adds -OH group | C-2 (α-position) | Responsible for the 2-hydroxy group. nih.govmdpi.com |

| Cytochrome P450 ω-Hydroxylase | Adds -OH group | C-17 (ω-1) or C-18 (ω) | Initiates the process for forming the 17-oxo group. wikipedia.org |

| Alcohol Dehydrogenase | Oxidizes -OH to =O | C-17 | Converts the 17-hydroxy intermediate to the 17-oxo group. wikipedia.org |

Investigation of Dehydrogenases and Oxo-Group Formation Pathways

The formation of the 17-oxo group is a critical step in the biosynthesis of this compound. This transformation is typically catalyzed by a class of enzymes known as dehydrogenases, which oxidize a hydroxyl group to a ketone. In the context of fatty acid metabolism, hydroxyacyl-CoA dehydrogenases are key enzymes in the β-oxidation pathway. aocs.orgresearchgate.net

The formation of an oxo group near the terminal end of the fatty acid chain (ω-1 position) suggests the involvement of a specific long-chain hydroxy fatty acid dehydrogenase. This enzyme would act on a 17-hydroxy intermediate. The reaction involves the transfer of hydride from the hydroxyl group to a cofactor, typically NAD+ or FAD, resulting in the formation of the ketone and the reduced cofactor (NADH or FADH2). aocs.orgutah.edu Research on similar oxo fatty acids has shown that these dehydrogenation steps are crucial for generating biologically active molecules. kyoto-u.ac.jp For instance, the conversion of 10-hydroxy-12(Z)-octadecenoic acid to 10-oxo-12(Z)-octadecenoic acid is a known microbial metabolic pathway.

Table 1: Key Enzymes in Oxo-Group Formation

| Enzyme Class | Function | Cofactor Example | Substrate Example | Product Example |

|---|---|---|---|---|

| Dehydrogenase | Oxidation of a hydroxyl group to a ketone | NAD+ | 17-hydroxy-octadecenoic acid | 17-oxo-octadecenoic acid |

| Acyl-CoA Dehydrogenase | Introduces a double bond in β-oxidation | FAD | Acyl-CoA | Enoyl-CoA |

Analysis of Multi-Enzyme Systems in Oxygenated Fatty Acid Production

The biosynthesis of complex oxygenated fatty acids often requires the coordinated action of multiple enzymes. These enzymes can be organized into multi-enzyme complexes, which enhance catalytic efficiency by channeling substrates between active sites and preventing the diffusion of intermediates. wikipedia.orgyoutube.com Examples of such systems include fatty acid synthases and pyruvate dehydrogenase complexes. wikipedia.orgyoutube.com

In the context of this compound synthesis, a multi-enzyme system would be highly advantageous. Such a complex could house the fatty acid 2-hydroxylase and the specific dehydrogenase required for 17-oxo group formation. This colocalization would ensure the efficient conversion of the precursor fatty acid through the hydroxylated intermediate to the final product. Cytochrome P450 enzymes are another example of complex systems that can introduce oxygen into fatty acid chains, often as part of a larger metabolic assembly. frontiersin.org The entire process, from precursor to final product, can be regulated as a single unit, allowing for rapid responses to cellular needs. youtube.com

Stereochemical Considerations and Enantiospecificity in Biosynthesis

Enzymatic reactions are characterized by a high degree of stereospecificity, and the biosynthesis of this compound is no exception. The hydroxyl group at the C-2 position creates a chiral center, meaning two different stereoisomers (R and S enantiomers) can exist.

Studies on fatty acid 2-hydroxylase (FA2H), the enzyme responsible for the synthesis of 2-hydroxy fatty acids, have demonstrated that it is highly stereospecific, producing the (R)-enantiomer. semanticscholar.orgnih.gov This specificity is crucial, as different enantiomers can have distinct biological activities and metabolic fates. nih.gov The stereochemistry of the 2-hydroxy group is a critical determinant of how the fatty acid is incorporated into complex lipids like sphingolipids. nih.govnih.gov Similarly, the enzymes involved in subsequent modifications, such as the dehydrogenase acting at the C-17 position, would also likely exhibit stereospecificity, recognizing only one of the enantiomers of the 17-hydroxy precursor. Microsomal hydroxylase systems have also been shown to be highly stereospecific in their action. nih.gov

Precursor-Product Relationships in Lipid Metabolism Networks

This compound is situated within the complex network of lipid metabolism. The logical precursor for its biosynthesis is oleic acid ((cis-9)-octadecenoic acid), a common monounsaturated fatty acid. The biosynthetic pathway would likely involve two key modifications to the oleic acid backbone:

α-Hydroxylation: The introduction of a hydroxyl group at the C-2 position by a fatty acid 2-hydroxylase. nih.govnih.gov

ω-1 Oxidation: The oxidation of the 17th carbon, likely through a hydroxylation step followed by dehydrogenation to form the oxo group.

This pathway is analogous to the metabolism of other long-chain fatty acids. For example, linoleic acid can be metabolized into a variety of oxidized products, including 9-HODE and 13-HODE, which can be further converted to their corresponding oxo-derivatives. researchgate.netnih.gov The metabolism of essential fatty acids like linoleic acid and alpha-linolenic acid involves a series of desaturation and elongation steps to produce longer chain polyunsaturated fatty acids, which are then substrates for oxygenation. The resulting oxylipins are key signaling molecules. escholarship.org The synthesis of fatty acids itself is a highly regulated, extramitochondrial process that primarily produces palmitate, which can then be elongated and desaturated to form precursors like oleic acid. mhmedical.com

Table 2: Proposed Biosynthetic Relationship

| Precursor | Intermediate | Product |

|---|---|---|

| Oleic Acid ((cis-9)-Octadecenoic Acid) | 2-Hydroxy-(cis-9)-octadecenoic Acid | This compound |

Synthetic Approaches and Chemical Transformations of Cis 9 2 Hydroxy 17 Oxo Octadecenoic Acid

Chemical Synthesis Methodologies

Purely chemical approaches to constructing (cis-9)-2-Hydroxy-17-oxo-octadecenoic acid require precise control over reactions at three specific sites on an 18-carbon backbone, typically starting from oleic acid or a related precursor.

The introduction of a hydroxyl group at the C-2 position (α-hydroxylation) of a fatty acid is a well-established transformation. A common and efficient method involves an intermediate α-halogenation followed by nucleophilic substitution.

One prominent strategy is a two-step process that begins with the α-chlorination of the fatty acid using a green and safe halogenating agent like trichloroisocyanuric acid (TCCA) under solvent-free conditions. The resulting α-chloro fatty acid is then directly converted to the α-hydroxy fatty acid via hydrolysis, typically by refluxing with an aqueous base such as potassium hydroxide (B78521). This method avoids the use of hazardous and corrosive halogens like bromine, which are traditionally used in reactions like the Hell–Volhard–Zelinsky α-halogenation.

Introducing a ketone at the C-17 (ω-1) position of an 18-carbon chain is a significant synthetic challenge due to the chemical inertness of the methylene group at this position. Chemical synthesis strategies are often inspired by biological ω-1 oxidation pathways. The most plausible chemical route involves the introduction of a hydroxyl group at the C-17 position, followed by selective oxidation to the corresponding ketone.

While direct C-H activation at the ω-1 position is difficult, multi-step sequences can achieve this functionalization. A precursor with a functional group at the terminus, such as an ω-halo-acid, could be used. Chain extension and subsequent manipulation could place a hydroxyl group at C-17, which can then be oxidized to the ketone using standard reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, chosen for their mild conditions to avoid affecting the C-9 double bond. The synthesis of the complete series of 2- to 17-oxostearates has been reported, often employing methods like the coupling of dialkyl-cadmium derivatives with acid chlorides or the reaction of β-ketoesters with ω-haloesters to construct the carbon skeleton with the ketone in place.

Throughout the synthetic sequence, the preservation of the cis-geometry of the double bond at the C-9 position is paramount. The bend in the fatty acid chain induced by the cis double bond is often critical for biological function, disrupting intermolecular packing and increasing membrane fluidity. Many chemical reactions, particularly those involving high temperatures, strong acids, or certain catalysts, can promote isomerization to the more thermodynamically stable trans-isomer.

To prevent this, all synthetic steps must be conducted under mild conditions. For instance, the α-hydroxylation and ω-1 oxidation steps should employ reagents that are compatible with the alkene. Protective chemistry for the double bond, such as temporary conversion to an epoxide or diol, is a possible but less efficient strategy due to the additional protection and deprotection steps. The most effective approach is the careful selection of reagents and reaction conditions that are known to be non-isomerizing.

Chemo-Enzymatic Synthesis Approaches

A potential chemo-enzymatic route to this compound could involve two distinct enzymatic steps.

ω-1 Hydroxylation : Enzymes from the cytochrome P450 monooxygenase family are known to catalyze the hydroxylation of terminal (ω) and sub-terminal (ω-1) carbons of fatty acids. wikipedia.org A recombinant microorganism expressing an engineered P450 enzyme could convert a suitable precursor like oleic acid into (cis-9)-17-hydroxy-octadecenoic acid.

α-Hydroxylation : Other hydroxylase enzymes, such as fatty acid 2-hydroxylase, could be used to introduce the C-2 hydroxyl group. wikipedia.org

Following the enzymatic hydroxylations, a selective chemical oxidation of the secondary alcohol at C-17 to a ketone would complete the synthesis. This step must be selective for the secondary alcohol over the primary carboxyl group and the C-9 double bond. This combination of enzymatic precision and chemical efficiency represents a powerful strategy for producing complex molecules. dergipark.org.tr

Derivatization Strategies for Research Applications

For analytical purposes, such as identification and quantification in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), chemical derivatization of this compound is essential. Derivatization enhances volatility, improves ionization efficiency, and provides structural information through characteristic fragmentation patterns. nih.govtandfonline.com

The key functional groups targeted for derivatization are the carboxylic acid, the hydroxyl group, and the ketone.

Carboxylic Acid : Esterification to form methyl esters (FAMEs) is common for GC analysis.

Hydroxyl Group : Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, increasing volatility for GC-MS. youtube.com

Keto Group : Methoximation using methoxyamine hydrochloride is often performed prior to silylation. This converts the ketone to a methoxime, which prevents the formation of multiple tautomeric isomers during silylation, resulting in a single, stable derivative peak in GC-MS analysis. youtube.com For LC-MS, reagents like Girard P can be used to derivatize the keto group, adding a charged tag that significantly enhances ionization sensitivity. nih.gov

The following table summarizes common derivatization strategies:

| Functional Group | Derivatization Method | Reagent(s) | Purpose | Analytical Technique |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | BF₃/Methanol (B129727) or HCl/Methanol | Increase volatility | GC-MS |

| Hydroxyl Group | Silylation | MSTFA, BSTFA | Increase volatility, produce characteristic fragments | GC-MS |

| Keto Group | Methoximation | Methoxyamine Hydrochloride | Prevent tautomerization, stabilize for silylation | GC-MS |

| Keto Group | Hydrazone Formation | Girard P Reagent | Add permanent positive charge, enhance ionization | LC-MS/MS |

| Hydroxyl Group | Esterification | Picolinic Acid | Add a tag for enhanced ionization and fragmentation | LC-MS/MS |

Synthesis of Precursors and Structural Analogs for Structure-Activity Relationship Studies

To understand how the different structural features of this compound contribute to its biological activity, structure-activity relationship (SAR) studies are conducted. amanote.comfrontiersin.org This requires the synthesis of various precursors and structural analogs where specific parts of the molecule are systematically altered.

Precursors: The synthesis of isotopically labeled precursors is crucial for metabolic studies. For example, oleic acid can be labeled with stable isotopes like ¹⁷O or ¹⁸O at the carboxylic acid position using mechanochemical methods. nih.gov This labeled precursor can then be carried through the synthetic route to produce a heavy version of the final compound, which can be traced in biological systems using mass spectrometry.

Structural Analogs: A library of analogs can be created to probe the importance of each functional group and the stereochemistry. The synthesis of these analogs would employ the methodologies described in section 3.1, with appropriate modifications to the starting materials or reagents.

The table below outlines potential structural analogs and their purpose in SAR studies:

| Analog Type | Modification | Purpose of SAR Study |

|---|---|---|

| Positional Isomers | Move hydroxyl group (e.g., to C-3) or keto group (e.g., to C-16) | Determine the importance of functional group positions |

| Stereoisomers | Change double bond from cis to trans | Evaluate the role of the molecular shape conferred by the cis-bond |

| Chain Length Variants | Synthesize with C16 or C20 backbones | Assess the effect of alkyl chain length on activity |

| Functional Group Variants | Reduce ketone to an alcohol; remove the hydroxyl group | Probe the necessity of the keto and hydroxyl functionalities |

| Branched-Chain Analogs | Introduce methyl branches on the alkyl chain | Investigate the effect of chain branching on binding and metabolism researchgate.net |

By comparing the biological activities of these analogs to the parent compound, researchers can build a comprehensive model of the structural requirements for its function, guiding further research and potential therapeutic development. nih.govresearchgate.net

Analytical Methodologies for the Research of Cis 9 2 Hydroxy 17 Oxo Octadecenoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating (cis-9)-2-Hydroxy-17-oxo-octadecenoic acid from complex biological or synthetic mixtures and for its quantification. The polarity introduced by the hydroxyl, carboxyl, and keto groups, combined with the long alkyl chain, dictates the choice of appropriate techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing fatty acids, but due to the low volatility of this compound, chemical derivatization is a mandatory prerequisite. nih.govyoutube.com The polar carboxyl and hydroxyl groups must be converted into more volatile, non-polar derivatives to allow for analysis by GC. nih.govyoutube.com

A common two-step derivatization process involves:

Esterification: The carboxylic acid group is converted into a methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH). mdpi.com

Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.calipidmaps.org

Once derivatized, the compound can be separated on a capillary column, typically with a mid-polarity phase like a (50%-cyanopropyl)-methylpolysiloxane (e.g., DB-23) or a low-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), which separates compounds based on their boiling points and polarity. marinelipids.camdpi.com

The mass spectrometer fragments the eluted molecules, providing a unique mass spectrum that serves as a chemical fingerprint. For the TMS-derivatized methyl ester of this compound, electron ionization (EI) would produce characteristic fragments that are crucial for confirming the positions of the functional groups. Cleavage alpha to the TMS-ether at C-2 and the keto group at C-17 would yield diagnostic ions for structural elucidation. researchgate.netresearchgate.net For quantification, selected ion monitoring (SIM) or tandem MS (MS/MS) can be used, often in conjunction with a stable isotope-labeled internal standard for enhanced accuracy. lipidmaps.orgnih.govresearchgate.net

Table 1: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Example Condition | Purpose |

| Derivatization | 1. Methylation (BF₃-MeOH) 2. Silylation (BSTFA) | Increase volatility for GC analysis. youtube.comnih.gov |

| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film | Separation of fatty acid derivatives. mdpi.com |

| Injector | Splitless mode, 250°C | Introduce sample without discrimination. nih.gov |

| Oven Program | Initial 80°C, ramp to 290°C | Separate compounds by boiling point. lipidmaps.org |

| Ionization Mode | Electron Ionization (EI), 70 eV | Generate reproducible fragmentation patterns. marinelipids.ca |

| MS Detection | Full Scan (for identification) or SIM/MRM (for quantification) | Elucidate structure or quantify the analyte. lipidmaps.org |

| Key Fragments | Ions resulting from cleavage at C-2 (hydroxyl) and C-17 (keto) | Confirm the position of functional groups. researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a non-destructive technique ideal for the isolation and purity assessment of this compound without the need for derivatization. theses.cz

Reversed-Phase (RP-HPLC): This is the most common mode for separating oxylipins. nih.gov A C18 stationary phase is typically used, where separation is based on the hydrophobicity of the analytes. The long C18 carbon chain of the target molecule will cause it to be well-retained on the column. A gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like 0.1% formic or acetic acid to suppress the ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol is used. nih.govupce.cz

Chiral HPLC: The presence of a stereocenter at the C-2 position (bearing the hydroxyl group) means the compound can exist as R and S enantiomers. Chiral stationary phases (CSPs), such as those derived from polysaccharides, can be used to resolve these enantiomers. aocs.orgchromatographyonline.com This separation is crucial for stereospecific synthesis or for studying the biological activities of individual enantiomers. nih.govacs.org

Purity is assessed by monitoring the column eluent with a suitable detector. A UV detector can be used if the compound has a chromophore, though the carbonyl group provides only weak absorbance. More universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed as a detector for purity assessment and isolation. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Lipidomics

For sensitive and specific quantification of this compound in complex biological matrices like plasma or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govspectroscopyonline.comnih.gov This technique combines the separation power of HPLC (or UPLC for higher resolution) with the high selectivity and sensitivity of tandem mass spectrometry. springernature.comfao.org

The analysis is typically performed using the following setup:

Chromatography: A reversed-phase C18 column separates the target analyte from other lipids. nih.gov

Ionization: Electrospray Ionization (ESI) in the negative ion mode is used, which readily deprotonates the carboxylic acid group to form the precursor ion [M-H]⁻. upce.cz

Mass Analysis: A triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In this mode, the first quadrupole selects the specific precursor ion of the analyte (e.g., m/z 311.2 for [C₁₈H₃₁O₄]⁻). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific, characteristic product ion. This specific precursor-to-product ion transition is monitored, providing exceptional selectivity and minimizing interference from the matrix. spectroscopyonline.comresearchgate.net

The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is critical for accurate quantification, as it corrects for variations in sample extraction and ionization efficiency. nih.govspringernature.com

Table 2: Key Parameters for LC-MS/MS Targeted Analysis

| Parameter | Description | Rationale |

| Chromatography | UPLC/HPLC with C18 column | Separates isomers and removes matrix components. nih.govfao.org |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good separation for oxylipins. nih.gov |

| Ionization | Negative Ion ESI | Efficiently generates the [M-H]⁻ precursor ion from the carboxylic acid. upce.cz |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.govnih.gov |

| Precursor Ion | m/z 311.2 [M-H]⁻ | Specific mass of the deprotonated analyte. |

| Product Ions | Specific fragments from collision-induced dissociation | Characteristic fragments confirm identity and enable quantification. nih.govresearchgate.net |

| Internal Standard | Isotope-labeled (e.g., ¹³C or ²H) analyte | Corrects for analytical variability, ensuring accuracy. springernature.com |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, DQF-COSY, NOESY) for Structural Confirmation

NMR spectroscopy provides definitive information about the carbon skeleton and the precise location of functional groups and double bonds. nih.gov A combination of 1D and 2D NMR experiments is required for full structural elucidation. scholaris.capsu.edu

¹H-NMR: This spectrum would reveal key proton signals. The olefinic protons at C-9 and C-10 would appear around 5.3-5.4 ppm, with a coupling constant (³J) of approximately 10-12 Hz, which is characteristic of a cis configuration. nih.govmdpi.com The proton at C-2, being adjacent to both the hydroxyl and carboxyl groups, would be shifted downfield. Other key signals include the α-methylene protons adjacent to the double bond and the keto group.

¹³C-NMR: The carbon spectrum would show distinct signals for each of the 18 carbons. Diagnostic peaks would include the carboxylic acid carbon (C-1) around 175-180 ppm, the ketone carbonyl carbon (C-17) above 200 ppm, the hydroxyl-bearing carbon (C-2) around 70 ppm, and the olefinic carbons (C-9, C-10) in the 125-135 ppm region. libretexts.orgnih.govresearchgate.net

2D NMR:

COSY (Correlation Spectroscopy): This experiment maps out the proton-proton (H-H) coupling network, allowing for the tracing of the carbon chain from one end to the other. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, assigning each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds. It is crucial for placing the functional groups, for instance, by showing a correlation from the olefinic protons to the adjacent allylic carbons, or from the C-18 methyl protons to the C-17 keto-carbonyl carbon. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A strong cross-peak between the C-9 and C-10 olefinic protons would definitively confirm the cis geometry of the double bond. slideshare.net

Table 3: Predicted NMR Chemical Shifts (δ) for Key Nuclei in this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹³C | C=O (Ketone) | >200 | C-17; very downfield shift. libretexts.org |

| ¹³C | COOH (Acid) | ~175-180 | C-1; characteristic of carboxylic acids. libretexts.org |

| ¹³C | -CH=CH- | ~125-135 | C-9, C-10; typical for olefinic carbons. researchgate.net |

| ¹³C | -CH(OH)- | ~70-75 | C-2; carbon attached to hydroxyl group. |

| ¹H | -CH=CH- | ~5.3-5.4 | H-9, H-10; J ≈ 10-12 Hz indicates cis geometry. nih.gov |

| ¹H | -CH(OH)- | ~4.0-4.2 | H-2; deshielded by adjacent OH and COOH groups. |

| ¹H | -CH₂-CO- | ~2.4 | H-16; protons alpha to the ketone. |

| ¹H | -CH₃ | ~2.1 | H-18; methyl protons adjacent to the ketone. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. vscht.cz The spectrum for this compound would display several characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |

| O-H Stretch (Alcohol) | 3500 - 3200 | Broad, strong (overlaps with acid O-H) |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| C=O Stretch (Ketone) | ~1715 | Strong, sharp pressbooks.pubscite.ai |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong, sharp (may overlap with ketone) libretexts.org |

| C=C Stretch (cis-Alkene) | ~1650 | Medium, weak |

| =C-H Bend (cis-Alkene) | ~700 | Broad, medium |

The most prominent features would be the very broad O-H stretching absorption from 3500 to 2500 cm⁻¹ due to the hydrogen-bonded hydroxyl and carboxylic acid groups. ucla.edu Within the carbonyl region, two strong, sharp peaks would be expected: one for the ketone C=O stretch (~1715 cm⁻¹) and one for the carboxylic acid C=O stretch (~1710 cm⁻¹), though these may overlap significantly. pressbooks.publibretexts.org The presence of the cis-alkene would be indicated by a weak C=C stretch near 1650 cm⁻¹. ucla.edu

Advanced Techniques for Stereochemical Analysis (e.g., Mosher's Method, Diastereomeric Ester Analysis)

The determination of the absolute configuration of chiral centers, such as the hydroxyl group in this compound, is critical for understanding its biological activity and biosynthetic origin. acs.org Advanced analytical techniques are employed to resolve and identify enantiomers, often by converting them into diastereomeric pairs that can be separated and distinguished using chromatographic and spectroscopic methods.

Mosher's Method (NMR-Based Analysis)

Mosher's method is a well-established nuclear magnetic resonance (NMR) technique for deducing the absolute configuration of chiral secondary alcohols. researchgate.net The method involves the chemical derivatization of the hydroxyl group with an enantiomerically pure chiral reagent, typically the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). researchgate.netnih.gov This reaction creates a pair of diastereomeric esters.

The foundational principle of Mosher's method is that the protons in these two diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra. researchgate.net By comparing the spectra of the (R)-MTPA and (S)-MTPA esters, a difference in chemical shifts (Δδ = δS - δR) can be calculated for protons located near the newly formed chiral ester center. The sign of these Δδ values allows for the reliable deduction of the absolute configuration of the original alcohol. researchgate.net While powerful, the conventional Mosher's method can be laborious, requiring pure samples and taking one to two days to complete the preparation and analysis. researchgate.netacs.org

Diastereomeric Ester Analysis via Chromatography

An alternative and more common approach involves the formation of diastereomeric esters followed by chromatographic separation. aocs.org This technique leverages chiral derivatizing agents to convert the enantiomeric hydroxy fatty acids into diastereomers, which, unlike enantiomers, have different physical properties and can be separated on achiral stationary phases using gas chromatography (GC) or high-performance liquid chromatography (HPLC). aocs.orgyoutube.com

Several chiral derivatizing agents are available for this purpose. For instance, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) can be used to create diastereomers that are then analyzed by GC coupled with mass spectrometry (GC-MS), often using electron capture negative-ion (ECNI) detection for enhanced sensitivity. nih.gov Other reagents, such as phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME), have been introduced as time- and cost-effective alternatives that allow for the direct analysis of crude extracts by liquid chromatography-mass spectrometry (LC-MS) without extensive purification. acs.orgnih.gov

The choice of derivatizing agent and chromatographic conditions is crucial. The quality of separation can depend on both the nature of the reagent and the position of the hydroxyl group in the fatty acid chain. aocs.org Chiral column chromatography, where the stationary phase itself is chiral, offers another powerful method for separating enantiomers, sometimes after a simple derivatization step. acs.orgyoutube.comnih.gov For example, HPLC with a chiral stationary phase, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), has been successfully used to separate regio-isomers and enantiomers of hydroxy fatty acid derivatives. nih.gov

Table 1: Comparison of Chiral Derivatizing Agents for Stereochemical Analysis

| Derivatizing Agent | Abbreviation | Analytical Technique | Principle | Advantages | Considerations |

|---|---|---|---|---|---|

| α-Methoxy-α-trifluoromethylphenylacetyl chloride | MTPA-Cl (Mosher's Reagent) | NMR, GC-MS | Forms diastereomeric esters. In NMR, analysis of Δδ (δS - δR) values determines configuration. In GC, diastereomers are separated on achiral columns. researchgate.netnih.gov | Well-established and reliable for NMR-based analysis. researchgate.net | Can be laborious, requires pure samples for NMR, and may require a separate derivatization for each enantiomer. researchgate.netacs.org |

| Phenylglycine methyl ester | PGME | LC-MS | Forms diastereomeric amides with the fatty acid's carboxyl group, allowing for chromatographic separation. acs.orgnih.gov | Time- and cost-effective; enables direct analysis of crude extracts without extensive purification or NMR. acs.orgnih.gov | Newer method; elution order needs to be established with standards. acs.org |

| Phenylalanine methyl ester | PAME | LC-MS | Similar to PGME, forms diastereomeric amides for LC-MS separation. acs.orgnih.gov | Often provides larger retention time differences between diastereomers compared to PGME, enhancing resolution. acs.org | Newer method; requires validation with known standards. acs.org |

| (+)-Phenylethylamine | - | GC, TLC | Forms diastereomeric amides with the carboxyl group for GC separation. aocs.org | Allows for resolution on standard GC columns. aocs.org | Resolution is most effective when the chiral center is at position 2; may require further derivatization (e.g., methylation of the hydroxyl group) for baseline separation. aocs.org |

Optimized Sample Preparation and Derivatization Protocols for Analysis

The accurate analysis of this compound, an oxylipin, is challenging due to its low concentration in biological matrices and potential instability. nih.govmdpi.com Therefore, optimized sample preparation, including extraction and derivatization, is paramount for achieving reliable and sensitive quantification. nih.govwaters.com

Sample Preparation and Extraction

The primary goal of sample preparation is to isolate the analyte from complex biological samples (e.g., plasma, tissues) while minimizing degradation and removing interfering substances like abundant phospholipids. nih.govwaters.com A common and effective technique for extracting acidic lipids like oxylipins is solid-phase extraction (SPE). nih.govmdpi.comwaters.com Mixed-mode or anion-exchange SPE cartridges, such as Oasis MAX, are frequently used to specifically target and retain acidic compounds, resulting in cleaner sample extracts compared to standard reversed-phase SPE. waters.comwaters.com

The general workflow involves conditioning the SPE cartridge, loading the sample (often diluted or after protein precipitation), washing away neutral and basic impurities, and finally eluting the desired acidic analytes. waters.com To prevent analyte degradation or artificial formation through autoxidation during this process, antioxidants like butylated hydroxytoluene (BHT) are often added, and procedures are carried out under cold conditions. nih.gov

Table 2: General Protocol for Solid-Phase Extraction (SPE) of Oxylipins from Plasma

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Pre-treatment | Dilute plasma sample with water. Add internal standards and antioxidants (e.g., BHT). nih.govwaters.comwaters.com | To prepare the sample for loading, enable quantification, and prevent degradation. |

| 2. SPE Cartridge Conditioning | Sequentially wash the anion-exchange SPE cartridge (e.g., Oasis MAX) with methanol and water. waters.com | To activate the stationary phase for optimal analyte retention. |

| 3. Sample Loading | Load the pre-treated sample onto the conditioned SPE cartridge. | To bind the acidic oxylipins to the SPE sorbent. |

| 4. Washing | Wash the cartridge with water and then with a non-eluting organic solvent like methanol. waters.com | To remove salts, proteins, and other non-retained matrix components. |

| 5. Elution | Elute the oxylipins using an acidified organic solvent mixture (e.g., 50:50 ACN:IPA + 5% formic acid). waters.com | To desorb the analytes of interest from the SPE sorbent. |

| 6. Final Preparation | Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS or GC-MS analysis. | To concentrate the sample and ensure compatibility with the analytical instrument. |

Derivatization for Chromatographic Analysis

Derivatization is a chemical modification process used to convert analytes into a form more suitable for analysis, particularly for GC. youtube.com For hydroxy fatty acids, derivatization serves two main purposes: it converts the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives, and it can improve detection sensitivity. mdpi.comrestek.com

Esterification: The carboxylic acid group is typically converted into a methyl ester (Fatty Acid Methyl Ester, FAME). mdpi.com This is commonly achieved using reagents like boron trifluoride in methanol (BF₃-methanol) or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). mdpi.comrestek.com BF₃-methanol requires mild heating (e.g., 60°C for 60 minutes), while TMSH allows for rapid, automated online derivatization. mdpi.comrestek.com

Silylation: The hydroxyl group is often converted into a trimethylsilyl (TMS) ether. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. restek.com This reaction also requires heating and makes the analyte more volatile and suitable for GC-MS analysis. restek.com

For LC-MS analysis, derivatization is not always necessary but can be employed to enhance ionization efficiency and improve fragmentation patterns for structural elucidation. nih.gov For instance, derivatization with 2-dimethylaminoethylamine (DMED) has been shown to increase detection sensitivities for some FAHFA species. nih.gov

Future Directions in Research on Cis 9 2 Hydroxy 17 Oxo Octadecenoic Acid

Comprehensive Elucidation of Complete Biosynthetic and Metabolic Fates

A fundamental aspect of understanding the biological relevance of (cis-9)-2-Hydroxy-17-oxo-octadecenoic acid is to map its formation and breakdown within biological systems. Currently, the precise enzymatic pathways leading to its synthesis are unknown. Future research must focus on identifying the parent fatty acid and the specific enzymes responsible for the introduction of the hydroxyl and oxo functionalities.

Key Research Questions for Biosynthesis:

Precursor Identification: What is the primary polyunsaturated fatty acid (PUFA) precursor for this compound? Is it derived from oleic acid, linoleic acid, or another C18 fatty acid?

Enzymatic Pathways: Which enzyme families are involved in its biosynthesis? Do cyclooxygenases (COX), lipoxygenases (LOX), or cytochrome P450 (CYP) enzymes play a role? Is the formation a result of a single enzyme's activity or a multi-step enzymatic cascade?

Cellular and Tissue Distribution: In which specific cell types and tissues does the biosynthesis of this compound occur? This information will provide crucial clues about its physiological context.

Similarly, the metabolic fate of this compound is a critical area for investigation. Understanding how this molecule is modified and degraded is essential for determining its signaling duration and mechanism of action.

Key Research Questions for Metabolism:

Degradation Pathways: What are the primary metabolic routes for the inactivation and clearance of this compound? Does it undergo further oxidation, reduction, or conjugation?

Metabolite Identification: What are the structures of the downstream metabolites? Do these metabolites possess their own biological activities?

Enzymes Involved in Catabolism: Which enzymes are responsible for its degradation? Are they specific or do they act on a broad range of lipid substrates?

| Potential Biosynthetic and Metabolic Enzymes | Function | Potential Role in this compound Lifecycle |

| Lipoxygenases (LOX) | Dioxygenation of PUFAs | Introduction of the hydroperoxy group, a precursor to the hydroxyl group. |

| Cyclooxygenases (COX) | Formation of prostaglandins and thromboxanes | Potential involvement in the initial oxidation of the precursor fatty acid. |

| Cytochrome P450 (CYP) | Monooxygenation of various substrates | Hydroxylation at the C-2 position and/or oxidation to the keto group at C-17. |

| Dehydrogenases | Oxidation of alcohols to ketones | Conversion of a hydroxyl precursor to the 17-oxo group. |

| Reductases | Reduction of ketones to alcohols | Potential interconversion between the oxo and a hydroxyl form at the C-17 position. |

| Acyl-CoA Synthetases | Activation of fatty acids | Preparation of the molecule for beta-oxidation or other metabolic pathways. |

Advanced Structural-Functional Relationship Studies for Enhanced Bioactivity Understanding

The specific arrangement of functional groups in this compound suggests it may interact with specific cellular targets to elicit biological responses. Structure-activity relationship (SAR) studies are paramount to understanding how its chemical features contribute to its bioactivity.

Future research should involve the synthesis of a series of analogs of this compound to probe the importance of each functional group.

Potential Structural Modifications for SAR Studies:

Stereochemistry: The stereochemistry of the hydroxyl group at C-2 and the geometry of the cis-9 double bond are likely crucial for activity. Synthesis and testing of different stereoisomers (e.g., R vs. S at C-2, trans-9 isomer) will be informative.

Functional Group Modification: The roles of the hydroxyl and oxo groups can be investigated by synthesizing analogs where these groups are modified or removed. For instance, analogs could include a 2-methoxy derivative, a 17-hydroxy derivative, or a molecule lacking one or both of these functionalities.

Chain Length Variation: Altering the length of the carbon chain could provide insights into the binding pocket of its putative receptor or enzyme.

These synthetic analogs can then be tested in various biological assays to determine their effects on cellular processes such as inflammation, apoptosis, and cell signaling. This approach will help to identify the key structural determinants of bioactivity and could lead to the design of more potent and selective synthetic modulators of its signaling pathways.

Development of Highly Targeted Analytical Tools for Specific Isomers and Metabolites

A significant hurdle in studying specific oxylipins is the presence of numerous structurally similar isomers. The development of highly selective and sensitive analytical methods is therefore a critical future direction.

Key Areas for Analytical Method Development:

Chromatographic Separation: Advanced liquid chromatography (LC) techniques, such as chiral chromatography and multi-dimensional LC, are needed to separate this compound from its stereoisomers and positional isomers.

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) coupled with tandem mass spectrometry (MS/MS) is essential for the unambiguous identification and quantification of the target analyte and its metabolites in complex biological matrices. The development of specific fragmentation libraries for this molecule will be crucial.

Immunoassays: The production of specific antibodies against this compound would enable the development of sensitive and high-throughput immunoassays, such as ELISAs, for its quantification in biological fluids.

Stable Isotope-Labeled Standards: The synthesis of stable isotope-labeled internal standards is imperative for accurate quantification by mass spectrometry.

These advanced analytical tools will be indispensable for accurately measuring the levels of this compound and its metabolites in various biological samples, which is a prerequisite for understanding its physiological and pathological roles.

| Analytical Technique | Application for this compound Research | Key Advantage |

| Chiral Liquid Chromatography | Separation of stereoisomers (e.g., R/S at C-2). | Enables investigation of stereospecific bioactivity. |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass determination for confident identification. | High specificity and sensitivity for detection in complex mixtures. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and quantification. | Provides fragmentation patterns for unambiguous identification. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | High-throughput quantification in biological samples. | High sensitivity and suitability for large-scale studies. |

Exploration of Novel Enzymatic Biotransformations and Biocatalytic Applications

The unique structure of this compound makes it a potential substrate for various enzymatic biotransformations. Exploring these reactions could not only reveal novel metabolic pathways but also open avenues for its biocatalytic application in producing valuable chemical entities.

Future research should screen a wide range of enzymes, such as lipases, esterases, and oxidoreductases, for their ability to modify this compound. This could lead to the creation of novel derivatives with potentially enhanced or different biological activities.

Furthermore, the enzymes involved in its biosynthesis could be harnessed for biocatalytic purposes. If the responsible enzymes are identified and characterized, they could be used in bioreactors for the sustainable and stereospecific synthesis of this compound and its analogs. This would provide a valuable alternative to complex and potentially low-yield chemical synthesis.

Integration into Systems Biology and Lipidomics Platforms for Holistic Analysis

To fully appreciate the biological significance of this compound, it is essential to move beyond studying it in isolation and instead integrate its analysis into a broader systems biology framework. This involves incorporating its measurements into large-scale lipidomics studies and correlating its levels with other molecular and clinical data.

Key Approaches for Systems-Level Analysis:

Lipidomics Profiling: Including this compound in targeted and untargeted lipidomics platforms will allow for the assessment of its association with other lipids and metabolic pathways in various physiological and disease states.

Multi-Omics Integration: Correlating the levels of this oxylipin with data from genomics, transcriptomics, and proteomics will help to uncover the genetic and signaling networks that regulate its production and are affected by its presence.

Network Biology: Constructing biological networks based on these integrated datasets can help to visualize the position of this compound within the broader landscape of cellular metabolism and signaling, and to predict its potential functions.

By adopting a holistic, systems-level approach, researchers can move towards a comprehensive understanding of the role of this compound in health and disease, paving the way for potential diagnostic and therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are employed to produce (cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid, and how is purity validated?

- Methodology : Synthesis typically involves epoxidation or hydroxylation of unsaturated fatty acid precursors. For example, analogous compounds like cis-9,10-Epoxystearic acid are produced via enzymatic or non-enzymatic epoxidation of oleic acid ( ). Purification may involve column chromatography or recrystallization.

- Validation : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., BPX-70) resolves structural isomers and confirms purity. Tandem mass spectrometry (MS/MS) with chemical ionization distinguishes hydroxyl/keto groups via fragmentation patterns ( ).

Q. How should this compound be stored to maintain stability, and what degradation markers should be monitored?

- Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation. Avoid prolonged exposure to light or humidity ( ).

- Degradation Monitoring : Use thin-layer chromatography (TLC) or HPLC to detect byproducts like peroxides or unsaturated ketones. Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl group oxidation ( ).

Q. What spectroscopic techniques are critical for characterizing the hydroxyl and keto functional groups in this compound?

- FTIR : Hydroxyl groups show broad peaks at ~3200–3600 cm⁻¹, while keto groups exhibit sharp C=O stretches at ~1700–1750 cm⁻¹.

- NMR : ¹H NMR reveals cis-double bond coupling constants (J ≈ 10–12 Hz) at δ 5.3–5.4 ppm. ¹³C NMR identifies carbonyl carbons (δ ~200–210 ppm) and hydroxyl-bearing carbons (δ ~70–75 ppm) ( ).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pro- vs anti-inflammatory effects of this compound across cell types?

- Variable Control : Standardize cell culture conditions (e.g., primary vs immortalized cells, oxygen levels) and compound delivery methods (e.g., albumin-bound vs free acid).

- Pathway Analysis : Use siRNA knockdown or inhibitors to isolate signaling pathways (e.g., PPAR-γ vs NF-κB). Compare dose-response curves (0.1–100 µM) to identify threshold effects ( ).

Q. How can chromatographic methods distinguish this compound from structurally similar oxylipins?

- GC Separation : Use a 60-m polar capillary column (e.g., BPX-70) with temperature programming (150°C to 240°C at 2°C/min) to resolve cis/trans isomers.

- LC-MS/MS : Employ reverse-phase C18 columns with a water/acetonitrile gradient. Monitor unique transitions (e.g., m/z 298 → 183 for hydroxyl loss) ( ).

Q. What in vitro models are suitable for studying the endogenous roles of this compound in lipid signaling pathways?

- Cell Models : Primary macrophages or adipocytes treated with inflammatory stimuli (e.g., LPS) to assess oxylipin production via LC-MS.

- Isotope Tracing : Use ¹³C-labeled precursors (e.g., ¹³C-oleic acid) to track metabolic incorporation into hydroxy-keto derivatives ( ).

Methodological Considerations

- Synthesis Reproducibility : Document reaction conditions (temperature, catalyst ratios) meticulously, as minor variations in epoxidation can yield positional isomers ( ).

- Analytical Validation : Cross-validate GC-MS and LC-MS data with synthetic standards. For novel isomers, use silver-ion chromatography or derivatization (e.g., dimethyloxazoline) to confirm double bond positions ( ).

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.